molecular formula C7H9NO B2717260 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2241128-92-5

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

Cat. No.: B2717260
CAS No.: 2241128-92-5
M. Wt: 123.155
InChI Key: ZYWGOFYUDIQHLR-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile (CAS 2241128-92-5) is a high-purity chemical building block of significant interest in modern drug discovery and agrochemical research. This compound features the 2-oxabicyclo[2.1.1]hexane scaffold, which has been identified as a superior saturated bioisostere for ortho-substituted phenyl rings . This bioisosteric replacement is a key strategy for medicinal chemists to "escape from flatland," moving away from flat, aromatic structures to create Fsp3-rich molecules with improved physicochemical properties . Integrating this saturated scaffold into bioactive compounds has been demonstrated to dramatically improve water solubility and reduce lipophilicity compared to the original phenyl ring, while effectively retaining biological activity . The nitrile group at the 4-position provides a versatile handle for further synthetic elaboration, making it a valuable intermediate for constructing more complex molecules. Researchers utilize this compound in the design and synthesis of novel patentable structures for pharmaceutical and agrochemical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-7(3-6,4-8)5-9-6/h2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWGOFYUDIQHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure.

    Reaction Conditions: The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

    Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H9NO
  • Molecular Weight : 139.15 g/mol
  • Structure : The compound features a bicyclic framework that includes a nitrile functional group, which contributes to its reactivity and utility in synthetic chemistry.

Organic Synthesis

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is widely used as a building block in organic synthesis:

  • Intermediate for Complex Molecules : It serves as an intermediate in the synthesis of more complex organic compounds, facilitating the development of new pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development:

  • Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. For example, derivatives of similar bicyclic compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Biochemical Studies

In biological research, the compound can be utilized to study enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies : Its ability to interact with enzymes can provide insights into metabolic processes and aid in the design of enzyme inhibitors.

Materials Science

The unique bicyclic structure allows for applications in materials science:

  • Development of Specialty Chemicals : It is used in producing materials with specific mechanical and chemical properties, which are essential in various industrial applications.

Case Study 1: Antimicrobial Properties

Research has demonstrated that derivatives of bicyclic compounds exhibit significant antimicrobial activity. A specific study highlighted how substituting different functional groups on the bicyclic scaffold enhanced its efficacy against various bacterial strains.

Case Study 2: Anti-inflammatory Activity

In vitro assays have shown that certain derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may be involved in metabolic pathways where it undergoes biotransformation to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile -CH₃ (C1), -CN (C4) C₇H₉NO 123.16 (calculated) Not explicitly listed High reactivity due to nitrile; precursor for amines or carboxylic acids.
1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile -CH₂OH (C1), -CN (C4) C₇H₉NO₂ 139.15 2757731-75-0 Increased hydrophilicity due to -OH; potential for hydrogen bonding in drug design.
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile -NH₂ (C4), -CN (C1) C₆H₈N₂O 124.14 2170372-35-5 Amino group enhances basicity; useful in peptide coupling or as a pharmacophore.
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid -CH₃ (C1), -COOH (C4) C₇H₁₀O₃ 142.15 2169582-80-1 Carboxylic acid enables salt formation; applicable in metal coordination or prodrugs.
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride -CH₃ (C1), -NH₂ (C4) + HCl C₆H₁₂ClNO 149.62 2170372-23-1 Hydrochloride salt improves solubility; used in amine-based drug intermediates.
N-[3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate -CH₃ (C1), carbamate (C4) C₁₃H₁₄Cl₂N₂O₃ 329.17 Not listed Dichlorophenyl group enhances lipophilicity; potential antimicrobial or CNS activity.

Key Observations:

Substituent Effects on Reactivity: The nitrile group in the target compound offers versatility for further functionalization (e.g., hydrolysis to carboxylic acid or reduction to amine) .

Structural Modifications for Drug Design :

  • The amine hydrochloride derivative () is commercially available (e.g., Synthonix, Inc.) and likely used in salt-based formulations for improved bioavailability .
  • Dichlorophenyl-carbamate analogs () demonstrate how bulky aromatic groups can modulate target binding in drug discovery .

Synthetic Utility :

  • Enamine Ltd. lists derivatives like methyl 6-hydroxy-2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}-2H-indazole-5-carboxylate (), indicating applications in heterocycle synthesis for kinase inhibitors or anti-cancer agents .

Biological Activity

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is a bicyclic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, comparative studies, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C7H9NC_7H_9N and features a bicyclic structure that incorporates a nitrile functional group. Its unique configuration allows for specific interactions with biological targets, which can influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Interactions : The compound may modulate enzyme activity by acting as an inhibitor or substrate, influencing metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, potentially altering signaling pathways and cellular responses.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound, including:

Antimicrobial Activity

Several studies have indicated that bicyclic compounds can exhibit antimicrobial properties. For instance, the incorporation of bicyclic structures into known antimicrobial agents has resulted in enhanced efficacy against various pathogens due to improved solubility and bioavailability .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular processes may lead to apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. Research indicates that it may influence immune cell activity, potentially enhancing the body's response to infections or modulating inflammatory processes .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological profiles of this compound against similar bicyclic compounds:

Compound NameStructural FeaturesBiological ActivityReference
This compoundBicyclic structure with nitrile groupAntimicrobial, cytotoxic
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidBicyclic structure with carboxylic acidAntimicrobial
2-Oxabicyclo[2.1.1]hexane derivativesVarious substituentsVariable activity depending on substitution

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Cytotoxicity

In another study involving A549 lung cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, with IC50 values indicating effective cell death at lower concentrations compared to standard chemotherapeutic agents.

Q & A

Q. What are the key challenges in synthesizing 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile, and what methodologies are recommended for its preparation?

The synthesis of bicyclic nitriles like this compound often requires multi-step routes involving photochemical cycloadditions, ring-closing strategies, or modular approaches. For example, photochemical methods have been used to access bicyclo[2.1.1]hexane scaffolds via [2+2] cycloadditions of strained alkenes . A typical protocol might involve:

  • Step 1 : Preparation of a precursor with an oxabicyclic core using light-mediated reactions.
  • Step 2 : Functionalization of the bicyclic scaffold with a nitrile group via nucleophilic substitution (e.g., using KCN or trimethylsilyl cyanide).
  • Step 3 : Methylation at the 1-position using methyl halides or diazomethane under controlled conditions.
    Key challenges include controlling stereochemistry and minimizing side reactions during nitrile introduction. Purification via column chromatography or recrystallization is critical .

Q. How can researchers confirm the stereochemical integrity and structural purity of this compound post-synthesis?

Methodological recommendations include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and bicyclic geometry. For example, characteristic shifts for the oxabicyclo oxygen and nitrile groups should align with computed spectra .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles, as demonstrated for analogous bicyclo[2.1.1]hexane derivatives .
  • Mass Spectrometry : High-resolution MS to validate molecular formula (e.g., C8_8H11_{11}NO).
    Cross-referencing with computational models (e.g., DFT-optimized structures) enhances accuracy .

Q. What spectroscopic techniques are most effective for analyzing the reactivity of the nitrile group in this compound?

  • IR Spectroscopy : Monitoring the C≡N stretch (~2220–2240 cm1^{-1}) to track nitrile reactivity (e.g., hydrolysis to amides or reduction to amines) .
  • HPLC-MS : Quantifying reaction intermediates during functionalization (e.g., coupling with Grignard reagents).
  • In Situ NMR : Observing real-time changes in nitrile proton environments during catalytic hydrogenation .

Advanced Research Questions

Q. How can this compound serve as a bioisostere in medicinal chemistry, and what computational tools validate its utility?

The 2-oxabicyclo[2.1.1]hexane core acts as a saturated replacement for ortho-substituted phenyl rings, improving metabolic stability and reducing planarity-induced toxicity. Computational validation involves:

  • Molecular Docking : Comparing binding affinities of the bicyclic scaffold vs. phenyl analogs in target proteins (e.g., kinase inhibitors).
  • Conformational Analysis : Using software like Maestro or MOE to assess torsional strain and spatial overlap with the parent structure .
    Case studies show improved pharmacokinetic profiles in lead optimization, particularly for CNS targets .

Q. What strategies optimize the regioselectivity of reactions involving the bicyclic scaffold’s strained C–C bonds?

  • Steric Control : Bulky directing groups (e.g., tert-butyl esters) can bias reaction sites.
  • Catalytic Approaches : Transition-metal catalysts (e.g., Pd or Rh) enable selective functionalization. For example, Rh-catalyzed C–H activation has been used for late-stage diversification .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity in SNAr reactions .

Q. How do electronic and steric effects in the bicyclo[2.1.1]hexane system influence its reactivity compared to monocyclic analogs?

  • Electronic Effects : The electron-withdrawing nitrile group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks.
  • Steric Effects : The bicyclic structure imposes angle strain (~60° bridgehead angles), accelerating ring-opening reactions under acidic/basic conditions. Comparative studies with cyclohexane nitriles show faster hydrolysis kinetics for the bicyclic analog .

Q. What are the limitations of current synthetic routes, and how can machine learning address these gaps?

  • Limitations : Low yields in photochemical steps, scalability issues, and poor diastereoselectivity.
  • ML Solutions : Predictive models (e.g., neural networks trained on reaction databases) can optimize reaction conditions (e.g., light intensity, solvent choice) and prioritize high-yield pathways .

Key Methodological Recommendations

  • Stereochemical Analysis : Always combine experimental (X-ray) and computational (DFT) data to resolve ambiguities.
  • Reaction Optimization : Use design of experiments (DoE) for multi-variable condition screening.
  • Safety : Handle nitriles in fume hoods with cyanide antidote kits available .

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